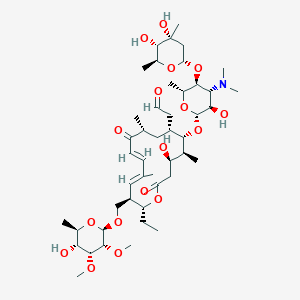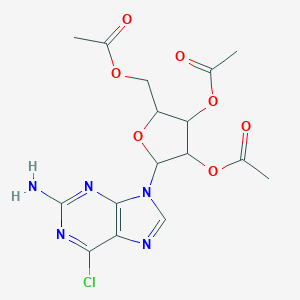
6-Methylamino-5-nitroquinoxaline
Übersicht
Beschreibung
Synthesis Analysis 6-Methylamino-5-nitroquinoxaline and related compounds are synthesized through various pathways, often starting from nitroquinolines or halogenated intermediates. For instance, the synthesis of 6-halo-5-nitroquinoxalines can be achieved by condensing α-dicarbonyls with bromo- or chloro-nitro-1,2-benzenediamines, illustrating the method's versatility in producing quinoxaline derivatives as intermediates for further heterocyclic transformations (Tian & Grivas, 1992). Additionally, 6-amino-5-bromoquinoxaline synthesis involves cyclization, hydrogenation, and bromination steps, indicating a method for adding bromo groups to quinoxaline rings with high efficiency (Chang Dong-liang, 2009).
Molecular Structure Analysis The molecular structure and chemical properties of quinoxaline derivatives like 6-Methylamino-5-nitroquinoxaline are often studied through their synthesis and the reactions they undergo. These structures serve as key intermediates for the development of various heterocyclic compounds, demonstrating the compound's significance in organic chemistry.
Chemical Reactions and Properties Quinoxaline derivatives engage in a variety of chemical reactions, showcasing their versatility in organic synthesis. For instance, nucleophilic addition reactions with amide anions have been explored, leading to the synthesis of benzamide derivatives, which further undergo oxidative dehydrogenation to yield aroylimino derivatives of nitro-2-quinolones (Avakyan et al., 2019).
Wissenschaftliche Forschungsanwendungen
It is used for studying the Meisenheimer reaction, a chemical transformation that transforms nitroquinoxaline-N-oxides into chloro-nitroquinoxalines (Nasielski‐Hinkens, Vyver, & Nasielski, 2010).
It serves in oxidative methylamination of nitroquinolines (Woźniak & Grzegożek, 1993).
It is utilized in the synthesis of substituted 1,4,5,8-tetra-azaphenanthrenes (Nasielski‐Hinkens & Benedek-Vamos, 1975).
It acts as a dopamine agonist with selectivity for the D2 receptor subtype, potentially useful in Parkinson's disease treatment (Heier et al., 1996).
It is used in chemical research for preparing various compounds (Otomasu & Yoshida, 1960).
6-halo-5-nitroquinoxalines, a variant, are versatile intermediates for synthesizing heterocycles due to their reactive halogen atom ortho to the nitro substituent (Tian & Grivas, 1992).
The synthesized 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives exhibited promising antibacterial properties against bacterial strains, potentially useful in formulating antibacterial compounds against resistant pathogens (Taiwo, Obafemi, & Akinpelu, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-methyl-5-nitroquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-10-7-3-2-6-8(9(7)13(14)15)12-5-4-11-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBVZMJKPXRTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392986 | |
| Record name | 6-METHYLAMINO-5-NITROQUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylamino-5-nitroquinoxaline | |
CAS RN |
149703-58-2 | |
| Record name | 6-METHYLAMINO-5-NITROQUINOXALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)










![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)
![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)